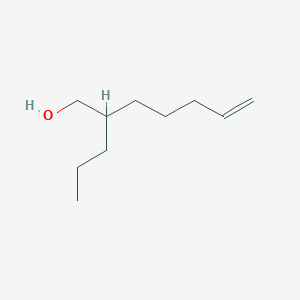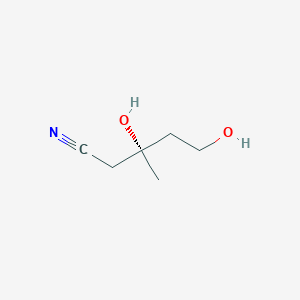
苹果酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium malate is a compound with the chemical formula Ca(C₂H₄O(COO)₂). It is the calcium salt of malic acid and is commonly used as a food additive with the E number E352 . This compound is slightly soluble in water and is known for its role in various biological and industrial applications.
科学研究应用
Calcium malate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in different formulations.
Medicine: It is used as a dietary supplement to prevent and treat calcium deficiencies.
Industry: Calcium malate is used as a food additive to enhance the calcium content of various food products.
作用机制
Target of Action
Calcium malate primarily targets the bones and teeth in the human body. It provides absorbable calcium, which is an essential mineral necessary for optimal bone health . Along with phosphorus, calcium is the main mineral in our bones and teeth .
Mode of Action
Calcium malate interacts with its targets by providing a source of calcium that can be readily absorbed by the body . When dissolved, it releases calcium ions and a calcium citrate complex. Calcium ions are absorbed directly into intestinal cells, and the citrate complex enters the body through paracellular absorption .
Biochemical Pathways
Calcium malate affects several biochemical pathways. It plays a vital role in the release of neurotransmitters, clotting the blood after an injury, and contracting our muscles . It is also involved in the L-arginine-NO pathway, where it may lead to vasodilation .
Pharmacokinetics
Calcium malate is a water-soluble compound, which contributes to its bioavailability . It is absorbed in the intestines and then distributed throughout the body, particularly to the bones and teeth where it is needed most .
Result of Action
The primary result of calcium malate’s action is the strengthening of bones and teeth. It provides absorbable calcium, which forms tight bonds in the bones and teeth to keep them strong . Animal experiments have shown that feeding bovine bone-derived calcium malate significantly increased alkaline phosphatase activity and bone calcium content .
Action Environment
The action, efficacy, and stability of calcium malate can be influenced by various environmental factors. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the absorption and utilization of calcium malate . Dietary modifications with particular nutrients and pharmacological treatment can also modify its qualitative and quantitative composition .
生化分析
Biochemical Properties
Calcium malate plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the maintenance of calcium homeostasis . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
Calcium malate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase alkaline phosphatase activity and bone calcium content, while reducing tartrate-resistant acid phosphatase activity .
Molecular Mechanism
The mechanism of action of calcium malate is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium malate change over time. It has been observed that the calcium malate conversion rate of bovine bone reached 95.73% after three ultrasonic treatments of 17 minutes each . This indicates the product’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of calcium malate vary with different dosages in animal models. Feeding bovine bone-derived calcium malate significantly increased alkaline phosphatase activity and bone calcium content . The specific threshold effects and any toxic or adverse effects at high doses are yet to be thoroughly studied.
Metabolic Pathways
Calcium malate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of calcium malate within cells and tissues are complex processes that involve various transporters and binding proteins
准备方法
Synthetic Routes and Reaction Conditions: Calcium malate can be synthesized through the reaction of calcium carbonate with malic acid. The reaction typically involves dissolving calcium carbonate in a solution of malic acid, followed by filtration to remove any insoluble substances. The filtrate is then concentrated under vacuum and dried to obtain calcium malate .
Industrial Production Methods: One of the industrial methods for producing calcium malate involves ultrasound-assisted direct neutralization. This method uses bovine bone as a calcium source and involves the following optimal conditions: a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, ultrasonic power of 200 W, ultrasonic temperature of 35°C, and an ultrasonication time of 17 minutes. This method has shown high efficiency in calcium recovery and purity .
化学反应分析
Types of Reactions: Calcium malate primarily undergoes neutralization reactions. It can also participate in complexation reactions due to the presence of carboxylate groups.
Common Reagents and Conditions:
Neutralization: Calcium carbonate and malic acid are common reagents used in the synthesis of calcium malate.
Complexation: Calcium malate can form complexes with various metal ions under appropriate conditions.
Major Products:
Neutralization Reaction: The primary product is calcium malate.
Complexation Reaction: The products are typically metal-malate complexes.
相似化合物的比较
Calcium citrate malate: A compound with similar applications but different solubility and bioavailability properties.
Calcium carbonate: Commonly used as a calcium supplement but has lower solubility compared to calcium malate.
Calcium lactate malate: Another calcium salt with good solubility and bioavailability.
Uniqueness: Calcium malate is unique due to its combination of high solubility and bioavailability, making it an effective calcium supplement. Its ability to form complexes with various metal ions also adds to its versatility in different applications .
属性
CAS 编号 |
17482-42-7 |
|---|---|
分子式 |
C4H4CaO5 |
分子量 |
172.15 g/mol |
IUPAC 名称 |
calcium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI 键 |
OLOZVPHKXALCRI-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |
规范 SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |
物理描述 |
White powder |
相关CAS编号 |
5743-31-7 |
溶解度 |
Slightly soluble in water |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











